Ethyl 5-ethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-ethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate is a thiophene derivative, a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including Ethyl 5-ethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring. Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Ethyl 5-ethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols or thioethers .
Scientific Research Applications
Thiophene derivatives, including Ethyl 5-ethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate, have significant applications in scientific research. They are used in medicinal chemistry for their anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . In material science, they are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they serve as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of Ethyl 5-ethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act by modulating enzyme activity, binding to receptors, or interfering with cellular processes . The exact mechanism depends on the specific biological activity being studied. For example, as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Ethyl 5-ethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
Properties
CAS No. |
61755-82-6 |
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Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
ethyl 5-ethyl-2-(3-oxobutanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C13H17NO4S/c1-4-9-7-10(13(17)18-5-2)12(19-9)14-11(16)6-8(3)15/h7H,4-6H2,1-3H3,(H,14,16) |
InChI Key |
RKVDCXKWDCZCAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC(=O)C)C(=O)OCC |
Origin of Product |
United States |
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